N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(3-oxo-3-((4-(trifluoromethoxy)phenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N3O3S2 and its molecular weight is 441.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Applications
The compound's relevance is seen in the synthesis of heterocyclic compounds with potential antibacterial properties. For instance, the synthesis of thiophene-2-carboxamide derivatives and their evaluation as antibiotics against Gram-positive and Gram-negative bacteria highlight the compound's utility in developing new antibacterial drugs (Ahmed, 2007).
Antimicrobial and Antifungal Agents
Further research demonstrates the compound's role in synthesizing novel agents with antimicrobial and antifungal activities. This includes the synthesis of quinazolinone and 4-thiazolidinone derivatives, indicating their potential as broad-spectrum antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Additionally, derivatives of thiophene-2-carboxamide have been explored for their anti-anoxic activity, suggesting their utility in cerebral protection (Ohkubo et al., 1995).
Synthesis and Characterization for Biological Evaluations
The chemical synthesis and characterization of thiophene-2-carboxamide derivatives extend to their biological evaluation, including antimicrobial activities and molecular docking studies. These activities support the compound's application in drug discovery and development processes (Talupur, Satheesh, & Chandrasekhar, 2021).
Novel Antiallergy Agents
The compound's framework also facilitates the creation of antiallergy agents, exemplified by N-(4-substituted-thiazolyl)oxamic acid derivatives, demonstrating the versatility of thiophene-2-carboxamide derivatives in medicinal chemistry (Hargrave, Hess, & Oliver, 1983).
Properties
IUPAC Name |
N-[4-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S2/c19-18(20,21)27-13-6-3-11(4-7-13)22-15(25)8-5-12-10-29-17(23-12)24-16(26)14-2-1-9-28-14/h1-4,6-7,9-10H,5,8H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMLFSNIOFJKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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